3-(3-Nitrophenoxy)phenol
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Overview
Description
3-(3-Nitrophenoxy)phenol is an organic compound that belongs to the class of phenols and nitrophenyl ethers It consists of a phenol group (a hydroxyl group attached to a benzene ring) and a nitrophenyl ether group (a nitro group attached to a benzene ring through an oxygen atom)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a phenol derivative reacts with a nitrophenyl halide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Another method involves the direct nitration of phenoxyphenol. In this process, phenoxyphenol is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with a palladium catalyst or NaBH4 in an alcoholic solvent.
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenoxyphenol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(3-Nitrophenoxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of polymers and other materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects. It may also be used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenoxy)phenol depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
3-Nitrophenol: A nitro group attached to the benzene ring of phenol at the meta position.
Phenoxyphenol: A phenol group attached to another benzene ring through an oxygen atom.
Uniqueness
3-(3-Nitrophenoxy)phenol is unique due to the presence of both a nitro group and a phenol group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
103863-21-4 |
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Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
3-(3-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H9NO4/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8,14H |
InChI Key |
JVEOWKOBSCSZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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